molecular formula C21H27N5O3 B2675995 N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922031-86-5

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2675995
CAS No.: 922031-86-5
M. Wt: 397.479
InChI Key: PKXXBCCYDDJKAR-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting isoxazole intermediate can then be further functionalized to introduce the indolinyl and piperidinyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in organic synthesis.

Biology: Biologically, N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide has shown potential as a bioactive molecule. It can be used in the development of new pharmaceuticals, particularly in the treatment of diseases involving protein-protein interactions.

Medicine: In medicine, this compound has been investigated for its therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is structurally similar to other oxalamides and isoxazole derivatives.

  • Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.

  • Indolinyl and piperidinyl derivatives: Compounds containing these functional groups are known for their diverse applications in medicinal chemistry and material science.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which contribute to its unique chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-25-11-7-16-13-15(5-6-17(16)25)18(26-9-3-2-4-10-26)14-22-20(27)21(28)23-19-8-12-29-24-19/h5-6,8,12-13,18H,2-4,7,9-11,14H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXXBCCYDDJKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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